
L-セリン (2,3,3-D3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Serine (2,3,3-D3) is a non-essential amino acid that plays an important role in protein synthesis and other metabolic functions . Its isotope-labeled counterparts are often used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules .
Synthesis Analysis
While cells can perform de novo serine synthesis, most transformed cells rely on serine uptake to meet their increased biosynthetic requirements . The cytosolic “phosphorylated pathway” regulates de novo biosynthesis of L-serine, employing 3-phosphoglycerate generated by glycolysis .Molecular Structure Analysis
The molecular formula of L-Serine (2,3,3-D3) is C3H4D3NO3 . It has a molecular weight of 108.11 g/mol .Chemical Reactions Analysis
L-serine is a precursor for several neurotransmitters and its metabolic products have been shown to be essential not only for cell proliferation but also for neuronal development and specific functions in the brain .Physical and Chemical Properties Analysis
L-Serine (2,3,3-D3) has a density of 1.4±0.1 g/cm3, a boiling point of 394.8±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C .科学的研究の応用
生体分子NMR
L-セリン (2,3,3-D3)は、生体分子核磁気共鳴(NMR)において、タンパク質や核酸の構造とダイナミクスを研究するために使用されます。重水素標識は、NMR信号の重複を減らし、分光データの分解能を向上させるのに役立ちます .
臨床質量分析
臨床質量分析では、L-セリン (2,3,3-D3)を内部標準として使用して、生物学的サンプル中のセリンレベルを定量化し、アミノ酸代謝に関連する疾患の診断とモニタリングに役立てることができます .
メタボロミクス
メタボロミクス:研究は、L-セリン (2,3,3-D3)から恩恵を受けています。これは、代謝経路をたどり、特に癌の代謝研究において、分子レベルで疾患のメカニズムを理解するために使用できます .
神経疾患治療
L-セリンは、てんかん、統合失調症、精神病、アルツハイマー病などの神経疾患の治療に治療の可能性があります。ヒト臨床試験で、その安全性と有効性が調査されています .
アルツハイマー病の進行
ある研究では、アルツハイマー病が進行するにつれて、血清D-セリンレベルが有意に増加することが示されています。これは、L-セリンがアルツハイマー病の発症または進行において役割を果たしていることを示唆しています .
神経伝達物質合成
L-セリンは、セロトニンとドーパミンの神経伝達物質の合成に不可欠であり、気分調節と認知機能において重要な役割を果たしています .
リン脂質およびスフィンゴ脂質の代謝
L-セリンの欠乏は、リン脂質とスフィンゴ脂質の異常な代謝による神経系機能の障害に関連しています。これは、健康な細胞膜の組成と機能を維持することにおけるその重要性を強調しています .
プロテオミクス
プロテオミクスでは、L-セリン (2,3,3-D3)をタンパク質の翻訳後修飾を研究し、細胞内のタンパク質間相互作用を理解するために使用できます .
作用機序
Target of Action
L-Serine (2,3,3-D3) is a deuterium-labeled form of L-Serine , a non-essential amino acid that plays a central role in cellular proliferation . It primarily targets glycine receptors and PPAR-γ . These targets are crucial in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Mode of Action
L-Serine (2,3,3-D3) interacts with its targets by activating glycine receptors and upregulating PPAR-γ . This activation and upregulation result in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Biochemical Pathways
L-Serine is synthesized via the phosphorylated pathway in the mammalian brain, derived from glucose from glycolysis . It serves as a precursor for the synthesis of the amino acids glycine and cysteine . L-Serine also contributes to the formation of sphingolipids in the central nervous system, essential for neural differentiation and survival .
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
L-Serine (2,3,3-D3) has been shown to have neuroprotective effects . It regulates the release of several cytokines in the brain under some neuropathological conditions to recover cognitive function, improve cerebral blood flow, inhibit inflammation, promote remyelination, and exert other neuroprotective effects on neurological injury .
Action Environment
The sensitivity of cells to L-Serine (2,3,3-D3) can be influenced by the presence of other metabolites in the environment . For example, cells grown in a medium containing physiological levels of metabolites are less sensitive to serine/glycine depletion . This suggests that the action, efficacy, and stability of L-Serine (2,3,3-D3) can be influenced by the environmental context, including the presence of other metabolites.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
L-Serine (2,3,3-D3) is involved in various biochemical reactions. It interacts with enzymes such as 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase in the cytosolic “phosphorylated pathway” which regulates de novo biosynthesis of L-serine .
Cellular Effects
L-Serine (2,3,3-D3) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, L-Serine (2,3,3-D3) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
L-Serine (2,3,3-D3) is involved in the metabolic pathways that employ 3-phosphoglycerate generated by glycolysis . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
特性
IUPAC Name |
(2S)-2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-RBXBQAPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

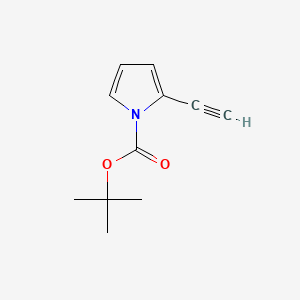
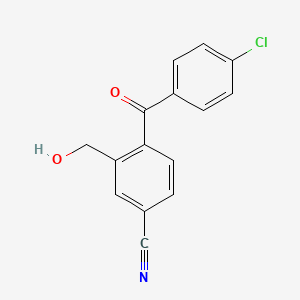

![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)
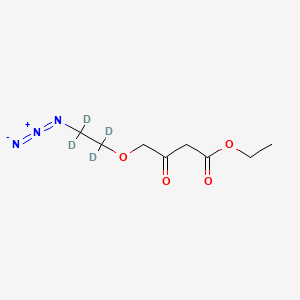
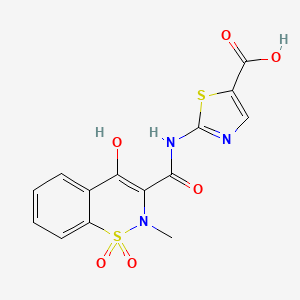

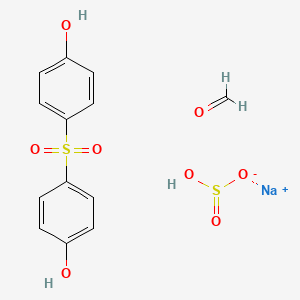

![3-((Benzo[d]thiazol-2-ylmethyl)amino)propanenitrile](/img/structure/B562545.png)
